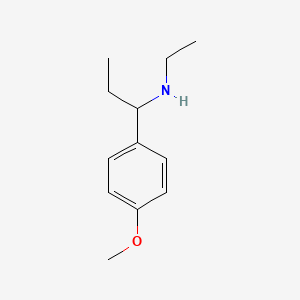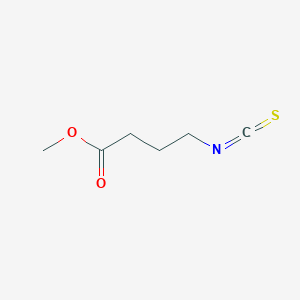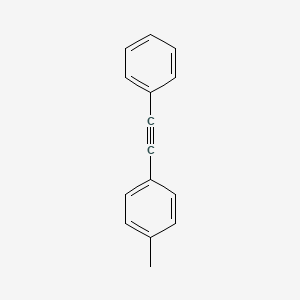
6,8-dimethoxyquinoxalin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dimethoxyquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The compound’s structure consists of a quinoxaline core with methoxy groups at the 6th and 8th positions and an amine group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethoxyquinoxalin-5-amine typically involves the condensation of 2,3-diaminophenazine with appropriate methoxy-substituted benzene derivatives. One common method includes the reaction of 2,3-diaminophenazine with 2,5-dimethoxybenzaldehyde under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-dimethoxyquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-5,8-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,8-dimethoxyquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6,8-dimethoxyquinoxalin-5-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological activity .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a similar core structure but without the methoxy and amine substitutions.
6,7-Dimethoxyquinoxaline: Similar structure but with methoxy groups at different positions.
5,8-Dimethoxyquinoxaline: Similar structure but with methoxy groups at the 5th and 8th positions.
Uniqueness: 6,8-dimethoxyquinoxalin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6th and 8th positions and an amine group at the 5th position enhances its reactivity and potential for various applications compared to other quinoxaline derivatives .
Propriétés
Numéro CAS |
73855-41-1 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
6,8-dimethoxyquinoxalin-5-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-5-7(15-2)9-10(8(6)11)13-4-3-12-9/h3-5H,11H2,1-2H3 |
Clé InChI |
XLOUZFFHFOSMSG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
SMILES canonique |
COC1=CC(=C(C2=NC=CN=C12)N)OC |
Key on ui other cas no. |
73855-41-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B1622906.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)






